SB-612111

NOP Receptor Pharmacology Functional Antagonism In Vitro Potency

Select SB-612111 when protocol fidelity demands the benchmark NOP antagonist. With a validated Ki of 0.33 nM and >6,000-fold selectivity over δ-opioid receptors, it outperforms (±)J-113397 and NiK-21273 in critical dimensions: slowly reversible binding for sustained ex vivo blockade, dose-dependent antiparkinsonian efficacy without bell-shaped loss, and demonstrated cerebrovascular restoration in TBI models. This is the only tool compound that combines high affinity, pseudo-irreversible kinetics, and a broad therapeutic window for reproducible preclinical target validation.

Molecular Formula C24H29Cl2NO
Molecular Weight 418.4 g/mol
Cat. No. B1244008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-612111
Synonymscis-1-methyl-7-((4-(2,6-dichlorophenyl)piperidin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol
SB-612111
Molecular FormulaC24H29Cl2NO
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1
InChIKeyOHRDCQFCAWLDBP-SBUREZEXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB-612111: Potent, Highly Selective Nociceptin/Orphanin FQ (NOP) Receptor Antagonist for Preclinical Research


SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol] is a synthetic, non-peptide, small-molecule antagonist that selectively targets the nociceptin/orphanin FQ peptide receptor (NOP, also designated ORL-1) [1]. In standard in vitro binding assays using membranes from CHO cells expressing human recombinant NOP receptors, SB-612111 displaces [³H]N/OFQ binding with high potency (Ki = 0.33 nM) [1][2]. The compound is extensively used as a reference pharmacological tool in preclinical research to interrogate the role of the N/OFQ-NOP system in pain, mood disorders, and neurodegenerative conditions [3][4].

Why Generic NOP Antagonist Substitution Fails: Critical Evidence-Based Differentiation of SB-612111


General substitution with other NOP receptor antagonists—even those within the same non-peptide class—cannot be assumed without loss of experimental fidelity. SB-612111 distinguishes itself from close structural or functional analogs such as (±)J-113397 and NiK-21273 across multiple quantifiable dimensions, including binding affinity, functional antagonist potency (pK_B/pA₂), reversibility kinetics, and in vivo therapeutic window [1][2][3]. Critically, SB-612111 exhibits a broader, dose-dependent efficacy range in parkinsonian models compared to NiK-21273, which displays a bell-shaped dose-response curve [3]. Furthermore, unlike (±)J-113397, SB-612111 demonstrates slowly reversible binding in native tissue preparations, a property that directly impacts the interpretation of pharmacological blockade duration [1]. These well-characterized, data-supported differential features render SB-612111 the benchmark NOP antagonist for reproducible preclinical research and target validation studies [1].

SB-612111 Quantitative Evidence Guide: Head-to-Head Differentiation from Comparator NOP Antagonists


SB-612111 Demonstrates 2- to 9-Fold Higher Functional Antagonist Potency Than (±)J-113397 Across Multiple Native and Recombinant NOP Assays

In a systematic in vitro comparison using identical assay conditions, SB-612111 exhibited significantly higher functional antagonist potency than the standard non-peptide NOP antagonist (±)J-113397 across recombinant (CHO-hNOP cells) and native (mouse/rat vas deferens, guinea pig ileum) tissue preparations [1]. The difference in pK_B values in GTPγ[³⁵S] binding assays and pA₂ values in isolated tissues consistently ranged from approximately 2-fold to as high as 9-fold in favor of SB-612111 [1].

NOP Receptor Pharmacology Functional Antagonism In Vitro Potency

SB-612111 Achieves Unmatched Subtype Selectivity: >6,000-Fold Window Between NOP and Delta-Opioid Receptor Affinity

SB-612111 exhibits exceptional selectivity for the NOP receptor over classical opioid receptors (μ, κ, δ). Using competitive radioligand binding assays on human recombinant receptors expressed in CHO cell membranes, SB-612111 displayed Ki values of 57.6 nM (μ), 160.5 nM (κ), and 2109 nM (δ), compared to 0.33 nM for NOP [1][2]. This corresponds to selectivity ratios of 174-fold (μ), 486-fold (κ), and 6,391-fold (δ) [2]. In a broad CEREP panel of 50+ targets at 10 μM, the strongest off-target interaction (β₃-adrenergic receptor) exhibited >260-fold weaker affinity than NOP [3]. This selectivity profile is superior to many early-generation NOP ligands and directly comparable to, or exceeding, that of (±)J-113397 [1].

Receptor Selectivity Off-Target Profiling Opioid Receptors

Slowly Reversible Binding of SB-612111 in Native Tissues Provides Sustained Antagonism Unmatched by (±)J-113397

In mouse vas deferens tissue preparations, a critical difference in binding kinetics between SB-612111 and (±)J-113397 was observed. After establishing antagonist blockade, repeated tissue washing completely reversed the inhibitory effects of (±)J-113397; however, the effects of SB-612111 remained unaffected even after 3 hours of continuous washing [1][2]. This slowly reversible (pseudo-irreversible) binding profile confers prolonged NOP receptor occupancy in native tissue environments and is a distinguishing feature not shared by the comparator (±)J-113397 [2].

Binding Kinetics Washout Resistance Ex Vivo Pharmacology

SB-612111 Maintains Dose-Dependent Antiparkinsonian Efficacy Across a 100-Fold Range Without Efficacy Loss, Contrasting with NiK-21273

In the reserpinized mouse model of Parkinson's disease, SB-612111 produced a clear dose-dependent reduction in hypokinesia across the 0.01–1 mg·kg⁻¹ range, without loss of efficacy at the highest tested dose [1]. In contrast, the NOP antagonist NiK-21273 exhibited a bell-shaped dose-response curve, with significant antiparkinsonian effects observed only at 0.1 and 1 mg·kg⁻¹ but not at 10 mg·kg⁻¹ [1]. This pattern was replicated in the 6-hydroxydopamine hemilesioned rat model: SB-612111 maintained robust efficacy across the 0.01–1 mg·kg⁻¹ dose range, while NiK-21273's efficacy diminished at 15 mg·kg⁻¹ [1].

Parkinson's Disease Models In Vivo Efficacy Motor Function

SB-612111 Dose-Dependently Restores Cerebral Blood Flow in Traumatic Brain Injury Model

In a rat model of mild traumatic brain injury (mTBI) induced by controlled cortical impact, direct topical application of SB-612111 to the brain surface produced a concentration-dependent restoration of ipsilateral cerebral blood flow (CBF) [1]. At 1, 10, and 100 µM, SB-612111 progressively increased CBF toward baseline levels, with the highest concentration (100 µM) yielding the greatest improvement [1]. Importantly, SB-612111 had no effect on contralateral CBF or in uninjured sham rats, confirming that its effects were specific to the injured brain region where N/OFQ levels were elevated in cerebrospinal fluid [1].

Traumatic Brain Injury Cerebral Blood Flow Neuroprotection

Optimized Application Scenarios for SB-612111 in Preclinical Research and Drug Discovery


Benchmark NOP Antagonist for In Vitro Target Engagement and Functional Selectivity Studies

SB-612111 is ideally suited as a reference standard for in vitro pharmacological characterization of NOP receptor ligands. Its well-documented, high-affinity binding (Ki = 0.33 nM) and exceptional selectivity profile (>6,000-fold over δ-opioid receptors) provide a reliable baseline for comparing novel NOP antagonists in competitive radioligand binding and functional assays (e.g., GTPγ[³⁵S] binding, cAMP accumulation) [1][2]. The compound's demonstrated functional antagonism across both recombinant (CHO-hNOP cells) and native tissue preparations (mouse/rat vas deferens, guinea pig ileum) [1] further validates its utility in confirming NOP-mediated effects in diverse experimental systems. Researchers should select SB-612111 when experimental rigor demands a thoroughly vetted, highly selective tool compound with established potency benchmarks against legacy standards such as (±)J-113397 [1].

In Vivo Investigation of NOP Receptor Blockade in Parkinson's Disease Models

For preclinical Parkinson's disease research, SB-612111 is the NOP antagonist of choice based on its reproducible, dose-dependent antiparkinsonian effects across multiple rodent models and dosing regimens [1][2]. In reserpinized mice, SB-612111 (0.01–1 mg·kg⁻¹ i.p.) produces robust, dose-dependent reductions in hypokinesia without the bell-shaped efficacy loss observed with comparator NiK-21273 [1]. In the subacute MPTP mouse model, SB-612111 administered 4 days post-toxin prevented the loss of nigral dopamine neurons and striatal dopaminergic terminals [2]. Furthermore, in a clinically driven delayed-treatment protocol using an AAV-α-synuclein rat model, SB-612111 increased the number of spared nigral dopamine neurons and striatal terminals by approximately 50% [2]. The compound's broad therapeutic window and sustained efficacy under chronic administration make it the most reliable tool for disease-modification studies in parkinsonian models [1].

Investigating NOP-Mediated Cerebrovascular Regulation in Traumatic Brain Injury (TBI) Models

SB-612111 should be prioritized for preclinical TBI studies investigating the role of the N/OFQ-NOP system in cerebrovascular dysfunction. In a controlled cortical impact model of mTBI in rats, topical SB-612111 application produced a concentration-dependent restoration of impaired ipsilateral cerebral blood flow, with maximal effect at 100 µM [1]. This functional improvement was specific to the injured hemisphere and correlated with elevated N/OFQ levels in cerebrospinal fluid [1]. The compound's demonstrated ability to reverse TBI-induced cerebral blood flow deficits supports its use in ex vivo and in vivo studies examining NOP receptor contribution to post-traumatic brain hypoperfusion and related neurological outcomes.

Ex Vivo Tissue Studies Requiring Sustained, Washout-Resistant NOP Receptor Blockade

For isolated tissue experiments where prolonged NOP receptor antagonism is desired despite washout steps, SB-612111 offers a critical advantage over rapidly reversible antagonists such as (±)J-113397. In mouse vas deferens preparations, the antagonistic effects of SB-612111 persist for at least 3 hours of continuous washing, whereas the effects of (±)J-113397 are fully reversed by washing [1][2]. This pseudo-irreversible binding profile in native tissues makes SB-612111 the preferred choice for ex vivo pharmacological protocols requiring sustained target occupancy, such as cumulative concentration-response curve studies, tissue bath experiments with extended washout phases, or experiments designed to mimic continuous in vivo exposure.

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